1,5-Difluoro-2-iodo-3-nitrobenzene

Catalog No.
S14436005
CAS No.
M.F
C6H2F2INO2
M. Wt
284.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Difluoro-2-iodo-3-nitrobenzene

Product Name

1,5-Difluoro-2-iodo-3-nitrobenzene

IUPAC Name

1,5-difluoro-2-iodo-3-nitrobenzene

Molecular Formula

C6H2F2INO2

Molecular Weight

284.99 g/mol

InChI

InChI=1S/C6H2F2INO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H

InChI Key

QPNJINWQPOPBSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])I)F)F

1,5-Difluoro-2-iodo-3-nitrobenzene is an aromatic compound characterized by the presence of two fluorine atoms, one iodine atom, and one nitro group attached to a benzene ring. Its molecular formula is C6H3F2INO2, and it features a unique arrangement of substituents that can significantly influence its chemical properties and reactivity. This compound is part of a broader class of halogenated nitrobenzenes, which are known for their diverse applications in organic synthesis and medicinal chemistry.

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, allowing for the introduction of different functional groups.
  • Electrophilic Aromatic Substitution: The nitro group, being a strong electron-withdrawing group, can direct further substitutions on the benzene ring.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which is a common transformation in organic synthesis.
  • Cross-Coupling Reactions: The presence of the iodine atom allows for coupling reactions with organometallic reagents, such as Grignard or organolithium compounds.

Several synthetic routes are available for the preparation of 1,5-difluoro-2-iodo-3-nitrobenzene:

  • Direct Halogenation: Starting from 3-nitrobenzene derivatives, fluorination can be achieved using fluorinating agents like potassium fluoride or xenon difluoride under controlled conditions.
  • Iodination: Iodine can be introduced through electrophilic substitution reactions using iodine monochloride or iodine in the presence of a Lewis acid catalyst.
  • Sequential Functionalization: A multi-step approach involving the nitration of fluorinated benzene followed by iodination can also yield the desired compound.

1,5-Difluoro-2-iodo-3-nitrobenzene has several applications across various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for developing new drugs due to their potential biological activity.
  • Material Science: It can be used in the production of specialty chemicals and materials with unique properties.

1,5-Difluoro-2-iodo-3-nitrobenzene shares structural similarities with several other compounds in the halogenated nitrobenzene family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1,3-Difluoro-4-nitrobenzeneC6H4F2N2O2Different substitution pattern; potential use as a pesticide.
1,5-Dibromo-2-nitrobenzeneC6H4Br2N2OContains bromine instead of fluorine; used in organic synthesis.
1-Iodo-4-fluoro-2-nitrobenzeneC6H4FINO2Similar halogenation pattern; studied for electronic properties.

Uniqueness

The uniqueness of 1,5-difluoro-2-iodo-3-nitrobenzene lies in its specific combination of two fluorine atoms and one iodine atom on the benzene ring along with a nitro group. This specific arrangement can influence its reactivity patterns and potential applications compared to other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

284.90983 g/mol

Monoisotopic Mass

284.90983 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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